molecular formula C3Cl6O B130050 Hexachloroacetone CAS No. 116-16-5

Hexachloroacetone

Cat. No.: B130050
CAS No.: 116-16-5
M. Wt: 264.7 g/mol
InChI Key: DOJXGHGHTWFZHK-UHFFFAOYSA-N
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Description

Hexachloroacetone, also known as hexachloropropanone or perchloroacetone, is an organic compound with the chemical formula (Cl₃C)₂CO. It is a colorless liquid that is slightly soluble in water. This compound is primarily used as a pesticide and in various chemical reactions due to its unique properties .

Mechanism of Action

Hexachloroacetone is an organic compound with the formula (Cl 3 C) 2 CO . It is also known as hexachloropropanone or perchloroacetone . This article will discuss the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Target of Action

It is known to function equivalently to trichloroacetyl chloride, acting as a trichloroacetylating agent .

Mode of Action

This compound interacts with its targets through a process known as trichloroacetylation . This process involves the addition of a trichloroacetyl group to a molecule, which can alter the molecule’s properties and behavior. The exact changes resulting from this interaction depend on the specific target molecule and the context in which the interaction occurs.

Biochemical Pathways

Given its role as a trichloroacetylating agent , it can be inferred that it may influence pathways involving molecules that can undergo trichloroacetylation. The downstream effects of these alterations would depend on the specific pathways and molecules involved.

Pharmacokinetics

Its physical properties, such as being a colorless liquid and slightly soluble in water , can influence its bioavailability

Result of Action

It is known that this compound is used as a pesticide , suggesting that it may have toxic effects on certain organisms. The specific effects would depend on the organism and the context of exposure.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water can affect its distribution in the environment and its availability to interact with its targets. Additionally, its physical state as a colorless liquid can influence its stability under different environmental conditions.

Biochemical Analysis

Biochemical Properties

It is known that Hexachloroacetone functions equivalently to trichloroacetyl chloride, i.e., as a trichloroacetylating agent

Cellular Effects

Given its use as a pesticide , it is likely that it has significant effects on various types of cells and cellular processes

Molecular Mechanism

It is known to function as a trichloroacetylating agent , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexachloroacetone is typically synthesized through the chlorination of acetone. The process involves the following steps :

    Raw Material Preparation: Acetone and chlorine gas are the primary raw materials. Acetone should be of analytical purity, and chlorine gas should be of industrial grade.

    Reaction Process:

    Post-Treatment:

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves continuous addition of chlorine and acetone, with activated carbon as a catalyst, to achieve high yields of this compound .

Chemical Reactions Analysis

Hexachloroacetone undergoes various chemical reactions, including :

    Substitution Reactions: It functions as a trichloroacetylating agent, similar to trichloroacetyl chloride.

    Reduction Reactions: It can be reduced to form other chlorinated acetones.

    Perkow Reaction: It reacts with trialkyl phosphites to form enol phosphates, which have biological activity as insect repellents.

Common Reagents and Conditions:

    Chlorine Gas: Used in the chlorination process.

    Trialkyl Phosphites: Used in the Perkow reaction.

    Activated Carbon: Used as a catalyst in industrial production.

Major Products:

    This compound: The primary product.

    Enol Phosphates: Formed through the Perkow reaction.

Scientific Research Applications

Hexachloroacetone has several applications in scientific research :

    Chemistry: Used as a reagent in various organic synthesis reactions, including the Perkow reaction.

    Biology: Studied for its biological activity as an insect repellent.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the production of pesticides and other industrial chemicals.

Comparison with Similar Compounds

Hexachloroacetone is unique due to its high chlorine content and its ability to function as a trichloroacetylating agent . Similar compounds include:

    Chloroacetone: A less chlorinated analog.

    Dichloroacetone: Another less chlorinated analog.

    Trichloroacetone: An intermediate in the chlorination process.

These compounds differ in their chlorine content and reactivity, with this compound being the most highly chlorinated and reactive among them .

Properties

IUPAC Name

1,1,1,3,3,3-hexachloropropan-2-one
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InChI

InChI=1S/C3Cl6O/c4-2(5,6)1(10)3(7,8)9
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InChI Key

DOJXGHGHTWFZHK-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
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Molecular Formula

C3Cl6O
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DSSTOX Substance ID

DTXSID7021601
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Molecular Weight

264.7 g/mol
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Physical Description

Hexachloroacetone appears as a yellow-colored liquid. Slightly soluble in water and denser than water. Vapors are much heavier than air. Irritates skin and eyes. May be toxic by ingestion or inhalation. Used to make other chemicals., Liquid, Yellow liquid; [Hawley]
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Boiling Point

202-204 °C
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Solubility

Slightly sol in water; sol in acetone, MISCIBLE WITH ALIPHATIC HYDROCARBONS, VEGETABLE OILS, 2-PROPANOL AT 25 °C, MISCIBLE WITH METHANOL, AROMATIC HYDROCARBONS, MONOCHLOROBENZENE, ISOPROPANOL AT 25 °C, Sol in benzene
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Density

1.444 AT 12 °C/12 °C
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Vapor Density

9.2 (AIR= 1)
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Vapor Pressure

0.12 [mmHg], 0.376 MM HG AT 20 °C
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Impurities

Technical product contains ... 4% pentachloroacetone & 8% compounds of higher boiling points.
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Color/Form

VERY LIGHT YELLOW LIQUID

CAS No.

116-16-5
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Melting Point

-2 °C, MP: 15 °C /HEXACHLOROACETONE HYDRATE/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexachloroacetone
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Hexachloroacetone
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Customer
Q & A

Q1: What is the molecular formula and weight of hexachloroacetone?

A1: The molecular formula of this compound is C3Cl6O, and its molecular weight is 264.75 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, infrared (FTIR) and Raman spectroscopic data have been reported for this compound, aiding in understanding its vibrational modes and molecular structure. [] Additionally, 1H NMR spectroscopic studies have been used to analyze its reactions and the formation of intermediates. [, , ]

Q3: Does this compound react with dimethyl sulfoxide (DMSO)?

A3: Yes, this compound decomposes in DMSO solution at room temperature, forming the trichloromethyl Meisenheimer adduct of 1,3,5-trinitrobenzene (TNB) in the presence of TNB. [] This reaction highlights the importance of solvent selection when working with this compound.

Q4: What happens when this compound is adsorbed on a haematite surface?

A4: Infrared studies reveal that this compound undergoes oxidation upon adsorption onto α-Fe2O3 (haematite) surfaces, forming surface trichloroacetate. This finding suggests the presence of acid-base site pairs on the haematite surface. []

Q5: Does this compound interact with tin (IV) oxide surfaces?

A5: Similar to its interaction with haematite, this compound is oxidized upon chemisorption by tin (IV) oxide, producing surface trichloroacetate. [] This behavior distinguishes this compound from nitriles, which form surface acetimidato anions upon adsorption on tin (IV) oxide. []

Q6: Can this compound be used to synthesize N-substituted trichloroacetamides?

A6: Yes, this compound readily reacts with primary amines under mild conditions to yield N-substituted trichloroacetamides. [] This reaction is particularly useful for preparing crystalline derivatives of primary amines for characterization purposes.

Q7: How does this compound contribute to the synthesis of azetidin-2-ones?

A7: this compound plays a crucial role in a one-step synthesis of azetidin-2-ones. [] When reacted with imines in the presence of triethylphosphite and triethylamine, it facilitates the formation of azetidin-2-ones, valuable heterocyclic compounds. []

Q8: Can this compound be used in the preparation of acyl chlorides?

A8: this compound, in conjunction with triphenylphosphine, efficiently converts carboxylic acids into their corresponding acyl chlorides at low temperatures. [] This method is particularly useful for generating formyl chloride from formic acid at -78°C. []

Q9: How does this compound participate in the synthesis of deuterochloroform?

A9: this compound serves as a key starting material in the preparation of deuterochloroform. [] When reacted with calcium oxide and heavy water at 80-120°C, it yields deuterochloroform, a valuable deuterated solvent used in various spectroscopic techniques. []

Q10: What is the role of this compound in the synthesis of chiral deuterated benzyl chlorides?

A10: this compound, along with polymer-supported triphenylphosphine, facilitates the conversion of chiral deuterated benzyl alcohols into their corresponding chlorides. [] This method allows for the synthesis of valuable building blocks, such as protected (2S, 3S)-[3-(2)H, (15)N]-tyrosine, with high deuterium incorporation. []

Q11: How does this compound enable the formation of α,α,α',α'-tetrachloro-substituted [3.2.1]bicyclic ketones?

A11: this compound acts as a precursor for a tetrachloro-substituted oxyallyl intermediate. [] When reacted with triethyl phosphite, it forms 2,2-dichloro-1-(trichloromethyl)ethenyl diethyl phosphate, which upon treatment with sodium trifluoroethoxide/trifluoroethanol in the presence of cyclic 1,3-dienes, yields α,α,α',α'-tetrachloro-substituted [3.2.1]bicyclic ketones. []

Q12: How is this compound involved in the synthesis of trichloromethylated bridgehead N-heterocycles?

A12: this compound, when reacted with pyridine in the presence of dialkyl acetylenedicarboxylates or dibenzoylacetylene, facilitates the production of indolizines. [] This reaction highlights the synthetic utility of this compound in constructing complex heterocyclic systems. []

Q13: How do structural modifications of ketones influence their reactivity with potassium tetrafluorocobaltate (III)?

A13: Fluorination of ketones with potassium tetrafluorocobaltate (III) shows a dependence on the ketone's structure. [] While diethyl ketone undergoes complete cleavage, hexafluoroacetone and this compound primarily yield polyfluoroacyl fluorides. [] This difference highlights the impact of electron-withdrawing groups on the reactivity of ketones in this reaction.

Q14: How do methyl substituents on N-benzyl-1,4-dihydronicotinamide affect its reactivity with this compound?

A14: Introducing methyl groups at the 2- and 6-positions of N-benzyl-1,4-dihydronicotinamide significantly enhances its reactivity towards this compound. [] The observed order of reactivity is 2,6-dimethyl > 2-methyl > 6-methyl, indicating the influence of both steric and electronic effects of the methyl substituents on the reaction rate. []

Q15: What is the toxicity of chloroacetones to aquatic life?

A15: Studies on juvenile rainbow trout (Salmo gairdneri) show that chloroacetones exhibit varying degrees of toxicity. [] The 96 h LC50 values for 1,1,3-trichloroacetone, 1,1,3,3-tetrachloroacetone, and pentachloroacetone were determined to be 2.3, 11.0, and 25.0 mg/L, respectively, while this compound exhibited an LC50 value greater than 25 mg/L. [] This data underscores the potential environmental risks associated with chloroacetone release.

Q16: How can hexafluoroacetone be determined in industrial wastewaters?

A16: A sensitive method for detecting and quantifying hexafluoroacetone in industrial wastewaters involves converting it to fluoroform by treating the aqueous samples with a base. [] Subsequent headspace analysis by gas chromatography allows for the detection and quantification of the generated fluoroform, with a detection limit of 10 ppb. []

Q17: Can this compound be used in photodegradable materials for medical equipment?

A17: Yes, this compound, along with other components like ferric citrate, ferrous pentadione, and acetylbenzene, can be used as a sensitizer in photodegradable materials for producing disposable medical appliances. [] These materials offer an environmentally friendly alternative as they degrade rapidly upon exposure to UV rays, preventing reuse and minimizing waste. []

Q18: What alternative methods are available for synthesizing N-substituted trichloroacetamides?

A18: Photo-on-demand trichloroacetylation using tetrachloroethylene (TCE) presents a viable alternative to conventional methods employing this compound for the synthesis of N-substituted trichloroacetamides. [] This photochemical approach offers advantages, such as broader applicability to various amines and the ability to synthesize fluorinated N-substituted trichloroacetamides, which are valuable precursors to novel fluorinated chemicals. []

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